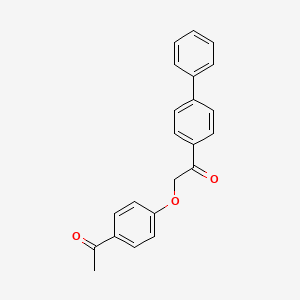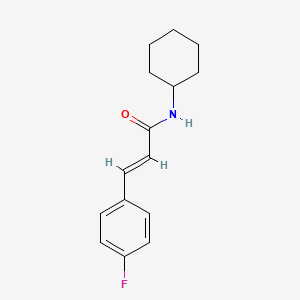
2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone, also known as ABE, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. ABE is a ketone derivative that contains both an acetyl and biphenyl group, making it a versatile compound with unique properties.
作用机制
The mechanism of action of 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone has also been shown to inhibit the replication of HIV-1 and other viruses by interfering with viral entry and replication.
Biochemical and Physiological Effects:
2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone has been shown to have various biochemical and physiological effects on cells and organisms. In vitro studies have shown that 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone can induce apoptosis, or programmed cell death, in cancer cells. 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone has also been shown to reduce the production of inflammatory cytokines in cells, suggesting that it may have anti-inflammatory effects. In vivo studies have shown that 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone can reduce tumor growth in animal models of cancer.
实验室实验的优点和局限性
The advantages of using 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone in lab experiments include its versatility as a building block for the synthesis of novel compounds and materials, as well as its potential applications in medicinal chemistry and materials science. However, the limitations of using 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone include its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research involving 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone. In medicinal chemistry, 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone could be further investigated as a potential anticancer agent or as a lead compound for the development of new drugs. In materials science, 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone could be used as a building block for the synthesis of new materials with unique properties, such as light-emitting polymers or conductive materials. Additionally, the mechanism of action of 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone could be further elucidated to better understand its potential therapeutic applications.
合成方法
The synthesis of 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone involves the reaction of 4-acetylphenol and 4-biphenylcarboxaldehyde in the presence of a base catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone. The yield of the reaction can be optimized by controlling the reaction conditions, such as temperature, solvent, and catalyst concentration.
科学研究应用
2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. In materials science, 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone has been used as a building block for the synthesis of novel polymers and materials with unique optical and electronic properties.
属性
IUPAC Name |
2-(4-acetylphenoxy)-1-(4-phenylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O3/c1-16(23)17-11-13-21(14-12-17)25-15-22(24)20-9-7-19(8-10-20)18-5-3-2-4-6-18/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBYBYUYZSNDKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-mesityl-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5820272.png)
![1-ethyl-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5820276.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5820292.png)


![N-{4-[(4-methylbenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B5820305.png)
![methyl 2-[(mesitylsulfonyl)amino]benzoate](/img/structure/B5820322.png)


![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5820335.png)
![4-nitrobenzaldehyde (4,6-dimethylfuro[2,3-d]pyrimidin-2-yl)hydrazone](/img/structure/B5820337.png)

![3-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5820341.png)
![N-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide](/img/structure/B5820345.png)